tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate
CAS No.: 1015068-35-5
Cat. No.: VC6123961
Molecular Formula: C15H24N2O2
Molecular Weight: 264.369
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1015068-35-5 |
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Molecular Formula | C15H24N2O2 |
Molecular Weight | 264.369 |
IUPAC Name | tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 |
Standard InChI Key | RJMUEHMBOAVHHB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central 2-amino-3-phenylpropyl chain, where the amine nitrogen is doubly substituted: one position bears a methyl group, while the other is protected by a tert-butyl carbamate (Boc) group. The molecular formula is C<sub>15</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 264.36 g/mol. Its structure is closely related to (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate (PubChem CID: 68710254) , differing by the addition of an N-methyl group.
Stereochemical Considerations
The chiral center at the C2 position of the propyl chain dictates enantiomeric properties. While the specific configuration (R/S) of the target compound is unspecified in available literature, analogous Boc-protected amines often exhibit configuration-dependent bioactivity . For example, (R)-configured carbamates demonstrate enhanced receptor binding in anti-inflammatory applications .
Synthesis and Manufacturing
Key Synthetic Strategies
Synthesis likely involves multi-step functionalization of 3-phenylpropylamine precursors. A plausible route, adapted from patented carbamate syntheses , includes:
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Methylation of Primary Amine:
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Boc Protection:
Comparative Analysis of Methodologies
Patent WO2014203045A1 highlights the use of micellar aggregates and diastereoselective crystallization for chiral purity >98% in similar compounds , suggesting applicability to this synthesis.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the tert-butyl and phenyl groups; soluble in chlorinated solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and THF . Limited aqueous solubility (estimated logP ≈ 2.8 via PubChem calculations ).
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Stability: Boc groups are base-labile but stable under acidic conditions. Storage at −20°C in anhydrous environments is recommended .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretch (≈3300 cm<sup>−1</sup>), C=O (≈1690 cm<sup>−1</sup>), and aromatic C=C (≈1600 cm<sup>−1</sup>) .
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<sup>1</sup>H NMR (predicted, CDCl<sub>3</sub>):
Industrial and Research Applications
Intermediate in Drug Synthesis
Boc-protected amines are pivotal in peptide synthesis and kinase inhibitor development. The methyl group may reduce racemization risks during solid-phase synthesis .
Green Chemistry Considerations
Patent WO2014203045A1 emphasizes solvent-free micellar conditions and TEMPO-mediated oxidations , aligning with sustainable practices for scaling this compound’s production.
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